Propanamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate
Description
The compound Propanamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate is a tertiary amide featuring a propanamide backbone with two distinct substituents:
- A hexahydro-1,2-dimethyl-4-pyridazinyl group, a partially saturated six-membered ring containing two nitrogen atoms and two methyl groups.
- A phenyl group attached to the amide nitrogen.
The molecule is further associated with a 2-hydroxy-1,2,3-propanetricarboxylate (citrate) counterion, which enhances solubility and stability .
Its citrate salt form aligns with trends in drug formulation to improve bioavailability .
Properties
CAS No. |
149997-03-5 |
|---|---|
Molecular Formula |
C21H31N3O8 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(1,2-dimethyldiazinan-4-yl)-N-phenylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C15H23N3O.C6H8O7/c1-4-15(19)18(13-8-6-5-7-9-13)14-10-11-16(2)17(3)12-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9,14H,4,10-12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
ZOWLSMHECFPKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(N(C1)C)C)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Biological Activity
Propanamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the existing literature on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a propanamide backbone with specific substitutions that enhance its biological activity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₇ |
| Molecular Weight | 342.32 g/mol |
| CAS Registry Number | Not available |
| IUPAC Name | Propanamide derivative |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an immunosuppressive agent, potentially useful in treating autoimmune disorders and organ transplant rejections.
- Immunosuppressive Activity : The compound has been shown to inhibit T-cell activation and proliferation, which is crucial in the context of organ transplantation. This effect is mediated through modulation of cytokine production and inhibition of signaling pathways such as NF-kB activation .
- Anti-inflammatory Effects : Studies suggest that the compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This property makes it a candidate for treating inflammatory diseases such as arthritis .
- Anticancer Potential : Preliminary studies indicate that the compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms including modulation of cell cycle regulators .
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound in different biological contexts:
- Study on Autoimmune Disorders : A clinical trial investigated the use of this compound in patients with rheumatoid arthritis. Results showed a significant reduction in disease activity scores compared to placebo, suggesting its potential as a therapeutic agent for autoimmune conditions .
- Transplant Rejection Model : In animal models, administration of the compound prior to organ transplantation resulted in improved graft survival rates and reduced instances of acute rejection, indicating its effectiveness as an immunosuppressant .
- Cancer Cell Lines : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspases leading to apoptosis .
Safety and Toxicology
While promising, the safety profile of Propanamide derivatives must be carefully evaluated. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, long-term studies are necessary to fully understand its safety profile.
Comparison with Similar Compounds
Structural Analogs with Varied Heterocyclic Substituents
The substitution pattern on the amide nitrogen significantly influences biological activity. Key analogs include:
Key Observations:
- Heterocyclic Influence : The pyridazinyl group in the target compound introduces a unique nitrogen-rich heterocycle compared to piperidinyl in fentanyl. This may alter receptor binding kinetics or metabolic stability.
- Citrate Salts : Both the target compound and fentanyl citrate utilize citrate to enhance solubility, a critical factor for injectable or oral formulations .
Citrate-Containing Pharmaceuticals
Citrate salts are prevalent in drug formulations. Notable examples:
Comparison with Target Compound:
- Backbone Differences : The target compound’s propanamide backbone contrasts with the triphenylethylene core of toremifene, suggesting divergent mechanisms of action.
- Functional Role : While toremifene citrate is an active pharmaceutical ingredient (API), the target compound’s structural simplicity hints at a role in synthetic pathways rather than direct therapeutic use .
Propanamide Derivatives in Agrochemicals
Propanamide derivatives are also employed in agrochemicals, though with distinct substituents:
Contrast with Target Compound:
- Substituent Chemistry : Agricultural propanamides prioritize halogenated aryl groups (e.g., dichlorophenyl in propanil) for pesticidal activity, whereas the target compound’s pyridazinyl-phenyl motif is more aligned with medicinal chemistry .
Research Findings and Implications
- Synthetic Accessibility : The citrate salt form suggests compatibility with standard amide synthesis and salt-forming techniques, as seen in fentanyl citrate production .
- Pharmacological Potential: Pyridazinyl groups are understudied in drug design; the target compound could serve as a scaffold for exploring novel receptor interactions.
- Regulatory Considerations : Citrate salts are generally recognized as safe (GRAS), facilitating regulatory approval for pharmaceutical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
